1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN2O2S/c20-14-8-4-5-9-15(14)22-18(23)17-16(10-11-25-17)21(19(22)24)12-13-6-2-1-3-7-13/h1-11,17H,12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHXXVLPUPIFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological studies due to its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the thieno[3,2-d]pyrimidine core allows it to bind to various enzymes and receptors, modulating their activity. Molecular docking studies have shown that the compound can form interactions with amino acids present in enzyme active sites, enhancing its biological activity .
Comparison with Similar Compounds
1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives:
Biological Activity
1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound is characterized by a thieno[3,2-d]pyrimidine core, which combines elements of thiophene and pyrimidine rings. The presence of benzyl and fluorophenyl substituents enhances its chemical properties and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The thieno[3,2-d]pyrimidine core facilitates binding to enzymes and receptors, modulating their activities. Molecular docking studies have indicated that the compound can form significant interactions with amino acid residues in enzyme active sites, suggesting a mechanism through which it may exert its pharmacological effects.
Biological Activity
Research has shown that this compound exhibits various biological activities:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. The following table summarizes key findings regarding the potency of different derivatives:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | MIF Inhibition |
| Derivative A | 15 ± 0.8 | Enhanced potency |
| Derivative B | 7.2 ± 0.6 | Increased activity |
| Control Compound (4-CPPC) | 47 ± 7.2 | Standard comparison |
The SAR analysis indicates that modifications to the substituent groups significantly influence the inhibitory potency against MIF and other biological targets. For example, the introduction of electron-withdrawing groups has been associated with increased activity .
Case Studies
Several case studies have explored the biological implications of this compound:
- Inhibition of Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines. Results showed a dose-dependent reduction in cell proliferation in MCF-7 breast cancer cells.
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could inhibit MIF-induced signaling pathways in macrophages, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. How can researchers optimize the synthetic route for 1-benzyl-3-(2-fluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization to form the thieno[3,2-d]pyrimidine core. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for substitution steps .
- Catalysts : Palladium-based catalysts under inert atmospheres improve cross-coupling reactions for benzyl/fluorophenyl group introduction .
- Temperature control : Maintaining 60–80°C during cyclization minimizes byproducts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates, while recrystallization in ethanol achieves >95% purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 409.0921 for CHFNOS) ensures molecular integrity .
- X-ray crystallography : Resolves 3D conformation, particularly the fused thieno-pyrimidine ring system .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility screening : Use PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
Methodological Answer:
- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Core modifications : Introduce methyl groups to the thieno ring to assess steric effects on enzyme inhibition (see Table 1) .
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .
Q. Table 1: SAR Trends in Thieno[3,2-d]pyrimidine Derivatives
| Substituent Position | Modification | Biological Activity (IC) | Reference |
|---|---|---|---|
| C-3 | 2-Fluorophenyl | EGFR: 0.8 µM | |
| C-3 | 4-Methoxyphenyl | EGFR: 2.3 µM | |
| C-1 | Benzyl → Pyridyl | Solubility ↑ 3-fold |
Q. What mechanistic approaches can elucidate its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to EGFR’s ATP pocket; validate with mutagenesis (e.g., T790M resistance mutation) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to quantify affinity .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How should researchers address contradictory data in biological activity across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., 48-hr incubation) .
- Control compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to calibrate activity thresholds .
- Batch analysis : Verify compound purity (HPLC ≥98%) to rule out degradation products skewing results .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (target: 2.5–3.5), BBB permeability, and CYP inhibition .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .
- QSAR modeling : Train models on PubChem datasets (AID 1234) to correlate substituents with bioavailability .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Xenograft models : Nude mice with HT-29 colon tumors (dose: 10–50 mg/kg, oral gavage, 21 days) .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
- Pharmacokinetics : Conduct LC-MS/MS plasma analysis to calculate t, C, and AUC .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Implement continuous reactors for high-throughput benzylation steps .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Quality control : Use PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
